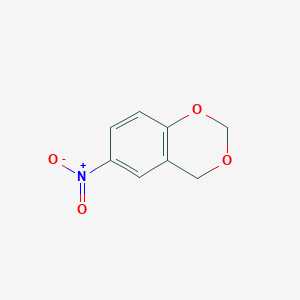

6-nitro-4H-1,3-benzodioxine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-4H-1,3-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c10-9(11)7-1-2-8-6(3-7)4-12-5-13-8/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVQOAMNZPWAIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)[N+](=O)[O-])OCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287970 | |

| Record name | 6-nitro-4H-1,3-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6963-03-7 | |

| Record name | NSC53708 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-nitro-4H-1,3-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Nitrobenzo-1,3-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 6-nitro-4H-1,3-benzodioxine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of Available Data

The compound 6-nitro-4H-1,3-benzodioxine, identified by its CAS number 6963-03-7 , presents a unique challenge in the compilation of a comprehensive technical guide. While its existence is confirmed through its listing by several chemical suppliers, a thorough search of scientific literature and chemical databases reveals a conspicuous absence of detailed, publicly available experimental data for this specific molecule. Key physicochemical properties, such as melting point, boiling point, and solubility, remain uncharacterized in readily accessible sources. Furthermore, dedicated spectroscopic analyses, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) for 6-nitro-4H-1,3-benzodioxine, are not presently available in the public domain.

This guide, therefore, adopts a scientifically rigorous approach by providing a detailed overview of the chemical properties of structurally related compounds, including nitro-substituted benzodioxanes and other analogous heterocyclic systems. By examining these closely related molecules, we can infer and project the likely chemical behavior, synthetic pathways, and spectroscopic characteristics of 6-nitro-4H-1,3-benzodioxine. This approach is intended to provide a valuable and insightful resource for researchers, while maintaining the highest standards of scientific integrity by clearly delineating between established data for analogs and the current data gap for the target compound.

Molecular Structure and Inferred Physicochemical Properties

6-nitro-4H-1,3-benzodioxine possesses a core structure consisting of a benzene ring fused to a 1,3-dioxine ring, with a nitro group substituted at the 6-position. The presence of the electron-withdrawing nitro group is expected to significantly influence the molecule's polarity and reactivity.

General Physicochemical Characteristics of Related Nitroaromatic Compounds

Nitroaromatic compounds often exhibit the following general properties, which can be extrapolated to 6-nitro-4H-1,3-benzodioxine[1][2]:

-

Physical State: Likely to be a solid at room temperature, a common characteristic of many nitro-substituted aromatic compounds.

-

Solubility: Expected to have low solubility in water and higher solubility in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. The polarity induced by the nitro group may afford some solubility in polar aprotic solvents like DMSO and DMF.

-

Lipophilicity: The octanol-water partition coefficient (LogP) is a crucial parameter in drug discovery. For similar nitro and chloro indolinone derivatives, LogP values were found to be in the range of 2.64-2.69, suggesting a moderate level of lipophilicity suitable for oral drug candidates.[1][2]

Data Summary for 6-nitro-4H-1,3-benzodioxine and Related Compounds

| Property | 6-nitro-4H-1,3-benzodioxine (CAS: 6963-03-7) | 4H-1,3-benzodioxin (CAS: 254-27-3) | 6-nitro-4H-1,3-benzodioxine-8-carbaldehyde (Derivative) |

| Molecular Formula | C₈H₇NO₄[3][4] | C₈H₈O₂[5] | C₉H₇NO₅[6] |

| Molecular Weight | 181.15 g/mol [3][4] | 136.15 g/mol [5] | 209.16 g/mol [6] |

| Boiling Point | Data not available | 236.8°C at 760 mmHg[5] | Data not available |

| Flash Point | Data not available | 101.7°C[5] | Data not available |

| Density | Data not available | 1.15 g/cm³[5] | Data not available |

Synthesis Strategies for the 4H-1,3-Benzodioxine Scaffold

Plausible Synthetic Pathway for 6-nitro-4H-1,3-benzodioxine

A logical synthetic approach would involve the acid-catalyzed condensation of 4-nitrophenol with paraformaldehyde. This reaction is analogous to the synthesis of other substituted 4H-1,3-benzodioxines.

DOT Diagram: Proposed Synthesis of 6-nitro-4H-1,3-benzodioxine

Caption: Proposed acid-catalyzed synthesis of 6-nitro-4H-1,3-benzodioxine.

Experimental Protocol for a Related Compound: Synthesis of 6-bromo-4H-1,3-benzodioxine

A documented synthesis for the analogous 6-bromo-4H-1,3-benzodioxine provides a valuable template for the synthesis of the nitro derivative.

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-bromophenol in acetic acid.

-

Addition of Reagents: Add concentrated sulfuric acid to the solution, followed by the portion-wise addition of paraformaldehyde while maintaining a low temperature (e.g., 0°C).

-

Reaction Progression: Stir the reaction mixture at a controlled low temperature for an extended period (e.g., 120 hours).

-

Workup: Neutralize the reaction mixture with a sodium hydroxide solution. The resulting precipitate is filtered and dissolved in an organic solvent like toluene.

-

Purification: The organic phase is dried, filtered to remove any polymeric byproducts, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 6-bromo-4H-1,3-benzodioxine.

Spectroscopic Characterization: An Inferential Analysis

Although experimental spectra for 6-nitro-4H-1,3-benzodioxine are not available, we can predict the key spectroscopic features based on the analysis of its structural components and data from related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of 6-nitro-4H-1,3-benzodioxine is expected to show distinct signals for the aromatic and dioxine ring protons.

-

Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The electron-withdrawing nitro group will deshield the adjacent protons, causing them to resonate at a higher chemical shift.

-

Dioxine Ring Protons: The methylene protons of the dioxine ring (-OCH₂O- and Ar-CH₂-) will appear as singlets in the upfield region of the spectrum. For example, in 6-bromo-4H-1,3-benzodioxine, these signals are observed at δ 5.24 ppm and δ 4.88 ppm, respectively.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons: The carbons of the benzene ring will resonate in the downfield region (typically δ 110-160 ppm). The carbon atom attached to the nitro group will be significantly deshielded.

-

Dioxine Ring Carbons: The methylene carbons of the dioxine ring will appear in the more upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of 6-nitro-4H-1,3-benzodioxine will be characterized by the vibrational frequencies of its key functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| Nitro (N-O) Asymmetric Stretch | 1550 - 1475 | Strong |

| Nitro (N-O) Symmetric Stretch | 1360 - 1290 | Strong |

| C-O Stretch (Ether) | 1300 - 1000 | Strong |

Mass Spectrometry

The mass spectrum of 6-nitro-4H-1,3-benzodioxine is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (181.15 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the dioxine ring.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of 6-nitro-4H-1,3-benzodioxine is largely dictated by the presence of the nitro group and the benzodioxine core.

Reactivity of the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of chemical transformations:

-

Reduction: The nitro group can be readily reduced to an amino group, providing a key intermediate for the synthesis of a wide range of derivatives. This transformation is fundamental in the synthesis of many pharmaceutical compounds.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to the nitro group.

Role in Medicinal Chemistry

The 4H-1,3-benzodioxine scaffold and the nitroaromatic motif are present in various biologically active molecules. This suggests that 6-nitro-4H-1,3-benzodioxine could serve as a valuable building block in drug discovery.

-

Scaffold for Biologically Active Molecules: The benzodioxane ring system is a common feature in a number of natural products and synthetic compounds with diverse pharmacological activities.

-

Intermediate for Pharmaceutical Synthesis: As seen with related compounds like 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol, the nitro-benzodioxole core is utilized as an intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic agents.[7] The nitro group is often introduced to enhance biological activity.[7]

DOT Diagram: Potential Synthetic Utility of 6-nitro-4H-1,3-benzodioxine

Caption: Synthetic utility of 6-nitro-4H-1,3-benzodioxine as a precursor.

Safety and Handling

Specific safety data for 6-nitro-4H-1,3-benzodioxine is not available. However, based on the known hazards of nitroaromatic compounds, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.

Conclusion and Future Outlook

6-nitro-4H-1,3-benzodioxine represents a potentially valuable, yet currently under-characterized, chemical entity. While this guide has provided a comprehensive overview based on the properties of related compounds, the lack of specific experimental data for the target molecule highlights a clear area for future research. The synthesis and full characterization of 6-nitro-4H-1,3-benzodioxine would be a valuable contribution to the field of heterocyclic chemistry and could unlock its potential as a versatile building block for the development of novel therapeutics and other advanced materials.

References

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. (2024-03-17). [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PubMed Central. (2024-03-18). [Link]

-

4H-1,3-benzodioxin - LookChem. LookChem. [Link]

Sources

- 1. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 2. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Nitro-1,3-benzodioxane | CymitQuimica [cymitquimica.com]

- 4. 4H-1,3-Benzodioxin, 6-nitro-,(CAS# 6963-03-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. lookchem.com [lookchem.com]

- 6. scbt.com [scbt.com]

- 7. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 6-nitro-4H-1,3-benzodioxine: Identification, Characterization, and Safety

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of 6-nitro-4H-1,3-benzodioxine, a nitro-aromatic heterocyclic compound. Due to the limited availability of public data on this specific molecule, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust framework for its identification, characterization, and safe handling. All information presented herein is intended for research and development purposes and should be supplemented with in-house analytical data.

Core Identification and Physicochemical Properties

6-nitro-4H-1,3-benzodioxine is identified by the Chemical Abstracts Service (CAS) number 6963-03-7 .[] This unique identifier is crucial for unambiguous documentation and database searches. The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 6963-03-7 | BOC Sciences[] |

| Molecular Formula | C₈H₇NO₄ | Inferred from structure |

| Molecular Weight | 181.15 g/mol | Inferred from formula |

| Appearance | Expected to be a crystalline solid | Inferred from related compounds[2] |

| Solubility | Likely soluble in common organic solvents (e.g., DMSO, DMF, acetone) | Inferred from related compounds |

Synthesis and Purification

A potential synthetic pathway could involve the reaction of a nitrated catechol derivative with a suitable one-carbon electrophile, such as formaldehyde or its synthetic equivalents, under acidic or basic conditions. The choice of starting materials and reaction conditions would be critical to control regioselectivity and yield.

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis workflow for 6-nitro-4H-1,3-benzodioxine.

Experimental Protocol: General Procedure for Purification

Given the expected crystalline nature of the product, purification would likely involve the following steps:

-

Crude Product Isolation : After the reaction is complete, the crude product would be isolated by filtration or extraction.

-

Recrystallization : The crude solid would be dissolved in a minimal amount of a hot solvent in which it has high solubility and is less soluble at room temperature. The solution is then allowed to cool slowly to induce crystallization.

-

Washing : The crystals would be washed with a small amount of cold solvent to remove any remaining impurities.

-

Drying : The purified crystals would be dried under vacuum to remove any residual solvent.

Spectroscopic and Analytical Identification

The unambiguous identification of 6-nitro-4H-1,3-benzodioxine would rely on a combination of spectroscopic techniques. The expected spectral characteristics are detailed below, based on the analysis of structurally similar compounds.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the dioxine ring, and the benzylic protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electron-withdrawing nitro group.

-

¹³C NMR : The carbon NMR spectrum would show characteristic signals for the aromatic carbons, with the carbon atom attached to the nitro group being significantly downfield. The methylene and benzylic carbons of the dioxine ring would also have distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum would provide key information about the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 |

| Aliphatic C-H stretch | 3000-2850 |

| Asymmetric NO₂ stretch | 1550-1500 |

| Symmetric NO₂ stretch | 1350-1300 |

| C-O-C stretch | 1250-1050 |

Characteristic IR absorptions for nitro groups and the ether linkages of the dioxine ring would be prominent features.[6]

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The molecular ion peak (M⁺) should be observed at m/z 181.15. Fragmentation would likely involve the loss of the nitro group (NO₂) and cleavage of the dioxine ring.

Analytical Workflow for Identification:

Caption: Integrated analytical workflow for the structural confirmation of 6-nitro-4H-1,3-benzodioxine.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for 6-nitro-4H-1,3-benzodioxine is not available, the safety precautions for handling this compound can be inferred from related nitro-aromatic compounds and general laboratory safety guidelines.

Hazard Identification

-

Toxicity : Nitro-aromatic compounds can be toxic if inhaled, ingested, or absorbed through the skin.

-

Irritation : May cause skin, eye, and respiratory tract irritation.

-

Flammability : The compound is likely combustible.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation : Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid Contact : Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Dust Control : Minimize the generation of dust.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store separately from strong oxidizing agents and strong acids.

Conclusion

6-nitro-4H-1,3-benzodioxine, identified by CAS number 6963-03-7, is a compound with potential applications in various fields of chemical research. While detailed experimental data for this specific molecule is scarce, this guide provides a comprehensive framework for its identification, synthesis, and safe handling based on established chemical principles and data from analogous structures. Researchers and drug development professionals are encouraged to use this guide as a starting point and to generate in-house data for a complete and accurate characterization of this compound.

References

- Brimblecombe, R. W., et al. (1972). The pharmacology of malononitrile. British Journal of Pharmacology, 44(3), 563-574.

- Loghmani-Khouzani, H., et al. (2009). Synthesis and characterization of new dinitrile derivatives. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3469.

-

Gnanasekaran, K. K., et al. (2010). Synthesis of 6-nitro-4H-benzo[d][][7]thiazin-2-amine (1). ResearchGate. Retrieved from [Link]

- Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.

-

PubChem. 1,3-Benzodioxole, 5-nitro-. Retrieved from [Link]

-

PubChem. 4H-1,3-Benzodioxin-4-one, hexahydro-4a-methyl-, (4aR-cis)-. Retrieved from [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. Retrieved from [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

- 2. 1,3-Benzodioxole, 5-nitro- | C7H5NO4 | CID 75798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. scirp.org [scirp.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Physical Properties of 6-nitro-4H-1,3-benzodioxine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-nitro-4H-1,3-benzodioxine is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Its structure, featuring a benzodioxine ring system substituted with a nitro group, suggests potential applications as a synthetic intermediate for pharmaceuticals and other functional materials. The nitro group, a strong electron-withdrawing moiety, significantly influences the molecule's electronic properties, reactivity, and intermolecular interactions, thereby defining its physical characteristics.

This guide provides a comprehensive overview of the key physical properties of 6-nitro-4H-1,3-benzodioxine. As a Senior Application Scientist, the following sections are structured to not only present the fundamental physical data but also to provide the experimental rationale and detailed methodologies for their determination. This approach is designed to equip researchers with the necessary tools to verify and expand upon these findings in their own laboratories.

Core Physical Properties

A summary of the core physical properties of 6-nitro-4H-1,3-benzodioxine is presented below. It is important to note that while some properties can be readily found in chemical databases, specific experimental data for this compound, such as melting and boiling points, are not widely published. In such cases, the table indicates "Not available," and the subsequent sections will detail the established methodologies for their empirical determination.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₄ | [1][2] |

| Molecular Weight | 181.15 g/mol | [1][2] |

| Appearance | Neat (likely a solid at room temperature) | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Experimental Determination of Physical Properties

The following sections provide detailed, field-proven protocols for the experimental determination of the key physical properties of 6-nitro-4H-1,3-benzodioxine. The causality behind experimental choices is explained to ensure methodological robustness and reproducibility.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1.0°C). Impurities tend to depress and broaden the melting range.

This is a standard and widely accepted technique for accurate melting point determination[3].

Experimental Protocol:

-

Sample Preparation:

-

Ensure the 6-nitro-4H-1,3-benzodioxine sample is thoroughly dried to remove any residual solvent.

-

Place a small amount of the crystalline sample on a clean, dry watch glass.

-

Finely powder the sample using a spatula.

-

Obtain a capillary melting point tube (sealed at one end).

-

Press the open end of the capillary tube into the powdered sample to collect a small amount of material.

-

Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm in height[4].

-

-

Measurement:

-

Place the packed capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp or similar digital device)[5].

-

For an unknown compound, a preliminary rapid heating run (10-20°C/minute ramp rate) is advisable to determine an approximate melting range[6].

-

For an accurate measurement, start with a new sample and heat the block to a temperature approximately 20°C below the estimated melting point.

-

Set the heating rate to a slow ramp of 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer[6].

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Record the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point of the compound.

-

Perform the measurement in triplicate to ensure reproducibility.

-

Causality and Expertise: A slow heating rate is crucial for an accurate melting point determination as it allows for the heat to be transferred uniformly from the heating block to the sample. A rapid heating rate can lead to a reading that is higher than the true melting point due to a lag in heat transfer.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of 6-nitro-4H-1,3-benzodioxine.

Solubility Profile

Understanding the solubility of a compound is fundamental for its application in drug delivery, reaction chemistry, and purification (e.g., crystallization). The "like dissolves like" principle is a useful starting point, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents[7]. The presence of both a polar nitro group and a largely non-polar benzodioxine ring system in 6-nitro-4H-1,3-benzodioxine suggests it will have intermediate solubility.

A systematic approach to solubility testing in a range of solvents with varying polarities and pH can provide significant structural information[8][9].

Experimental Protocol:

-

Solvent Selection: A standard set of solvents should be used, including:

-

Water (H₂O) - highly polar, protic

-

5% Sodium Bicarbonate (NaHCO₃) - basic

-

5% Sodium Hydroxide (NaOH) - strongly basic

-

5% Hydrochloric Acid (HCl) - acidic

-

Ethanol (EtOH) - polar, protic

-

Dichloromethane (CH₂Cl₂) - medium polarity, aprotic

-

Hexanes - non-polar, aprotic

-

-

Procedure:

-

For each solvent, add approximately 10-20 mg of 6-nitro-4H-1,3-benzodioxine to a clean, dry test tube.

-

Add the solvent dropwise, up to 3 mL, shaking vigorously after each addition[7][9].

-

Observe whether the solid dissolves completely.

-

Record the compound as "soluble," "partially soluble," or "insoluble" for each solvent.

-

For the acidic and basic solutions, observe for any color change or gas evolution (in the case of NaHCO₃) which might indicate a chemical reaction.

-

Interpretation of Expected Results:

-

Insoluble in Water, 5% HCl, and 5% NaOH: This would classify the compound as neutral.

-

Soluble in Organic Solvents (e.g., Dichloromethane, Ethanol): Expected due to the organic nature of the molecule.

-

Insoluble in 5% NaHCO₃ but potentially slightly soluble in 5% NaOH: The nitro group can increase the acidity of aromatic protons, but it is unlikely to be acidic enough to react with NaHCO₃. Strong base might induce some interaction or reaction.

Solubility Testing Workflow

Caption: A systematic workflow for determining the solubility profile.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 6-nitro-4H-1,3-benzodioxine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Sample Preparation:

-

Weigh 5-25 mg of 6-nitro-4H-1,3-benzodioxine for ¹H NMR, and 20-50 mg for ¹³C NMR[10].

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial[2][11]. The choice of solvent will depend on the solubility of the compound.

-

Filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter[10][11].

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and label it appropriately.

Data Acquisition:

-

Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Typical parameters for ¹H NMR include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is standard.

Expected Spectral Features:

-

¹H NMR: Signals corresponding to the aromatic protons, the methylene protons of the dioxine ring, and the benzylic proton. The chemical shifts will be influenced by the electron-withdrawing nitro group.

-

¹³C NMR: Resonances for each unique carbon atom in the molecule. The aromatic carbons bearing the nitro group and in the ortho and para positions will be significantly shifted.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

ATR-FTIR (Preferred):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the spectrum.

KBr Pellet:

-

Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder.

-

Grind the mixture to a fine powder.

-

Press the powder into a transparent pellet using a hydraulic press.

-

Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Expected Characteristic Absorptions:

-

Aromatic C-H stretch: ~3100-3000 cm⁻¹

-

Aliphatic C-H stretch: ~3000-2850 cm⁻¹

-

Asymmetric NO₂ stretch: ~1550-1500 cm⁻¹

-

Symmetric NO₂ stretch: ~1360-1300 cm⁻¹

-

C-O-C stretch (dioxine ring): ~1250-1050 cm⁻¹

-

Aromatic C=C stretch: ~1600 and 1475 cm⁻¹

Mass Spectrometry (MS)

MS provides the molecular weight and information about the fragmentation pattern of the molecule.

EI-MS:

-

Introduce a small amount of the sample (typically dissolved in a volatile solvent) into the instrument, where it is vaporized and bombarded with a high-energy electron beam.

-

This causes ionization and fragmentation.

-

The mass-to-charge ratio (m/z) of the ions is detected.

ESI-MS:

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.

-

The solvent evaporates, leaving the ionized analyte molecules to be detected.

Expected Results:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (181.15 m/z) should be observed.

-

Fragmentation Pattern: Characteristic fragments resulting from the loss of the nitro group (NO₂) or parts of the dioxine ring would be expected.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are influenced by the aromatic system and the nitro group. The nitroaromatic compounds are known to have characteristic absorption bands[12][13].

Experimental Protocol:

-

Prepare a dilute solution of 6-nitro-4H-1,3-benzodioxine in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be chosen such that the maximum absorbance is between 0.5 and 1.5.

-

Use a matched pair of cuvettes, one for the sample solution and one for the solvent blank.

-

Record the spectrum over a range of approximately 200-400 nm.

Expected Absorption Maxima (λ_max):

-

Nitroaromatic compounds typically exhibit strong absorption bands in the UV region[12][14][15]. The exact λ_max will depend on the solvent and the specific electronic structure of the molecule.

Conclusion

This technical guide has outlined the key physical properties of 6-nitro-4H-1,3-benzodioxine and provided detailed, robust methodologies for their experimental determination. For researchers in drug development and materials science, a thorough understanding and empirical validation of these properties are crucial first steps in the rational design and application of this and related compounds. The provided protocols are designed to be self-validating and are grounded in established laboratory practices, ensuring that the data obtained is both accurate and reproducible.

References

- 6-Nitro-1,3-benzodioxane - CymitQuimica. (n.d.).

- NMR Sample Preparation. (n.d.).

- NMR Sample Preparation. (n.d.).

- How to make an NMR sample. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Solubility test for Organic Compounds. (2024, September 24).

- 6-Nitro-1,3-benzodioxane - LGC Standards. (n.d.).

- Melting point determination. (n.d.).

- Experiment 1 - Melting Points. (n.d.).

- A systematic study of the absorbance of the nitro functional group in the vacuum UV region. (n.d.). IU Indianapolis ScholarWorks.

- Organic Chemistry: Introduction to Solubility. (2021, March 22). SALTISE.

- Melting Point Determination Lab Guide. (n.d.). Scribd.

- Solubility of Organic Compounds. (2023, August 31).

- Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.).

- 3.3E: Experimentally Testing Solvents. (2022, April 7). Chemistry LibreTexts.

- Determination of Melting Points According to Pharmacopeia. (n.d.). thinkSRS.com.

- UV-vis absorption spectra of the reduction of various nitro compounds. (n.d.). ResearchGate.

- UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),... (n.d.). ResearchGate.

- The UV–vis spectra of various nitroaromatic compounds and excitation of... (n.d.). ResearchGate.

-

The ultraviolet absorption spectra of nitro-substituted aromatic carbonyl compounds. (1957). Journal of the Chemical Society (Resumed). [Link]

Sources

- 1. sites.bu.edu [sites.bu.edu]

- 2. organomation.com [organomation.com]

- 3. davjalandhar.com [davjalandhar.com]

- 4. thinksrs.com [thinksrs.com]

- 5. scribd.com [scribd.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. saltise.ca [saltise.ca]

- 8. www1.udel.edu [www1.udel.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. How to make an NMR sample [chem.ch.huji.ac.il]

- 11. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 13. 391. The ultraviolet absorption spectra of nitro-substituted aromatic carbonyl compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

structure elucidation of 6-nitro-4H-1,3-benzodioxine

An In-depth Technical Guide to the Structure Elucidation of 6-nitro-4H-1,3-benzodioxine

For professionals in chemical research and drug development, the unambiguous determination of a molecule's structure is a foundational requirement. This guide provides a detailed, methodology-driven approach to the structural elucidation of 6-nitro-4H-1,3-benzodioxine, a nitroaromatic heterocyclic compound. As a Senior Application Scientist, my focus is not merely on the procedural steps but on the scientific rationale that underpins a robust and verifiable structural assignment.

The core principle of modern structure elucidation is the synergistic use of multiple analytical techniques. No single method provides absolute proof; instead, confidence in a structure is built upon the convergence of complementary data. This document outlines a logical workflow, integrating Mass Spectrometry, Infrared Spectroscopy, and a suite of Nuclear Magnetic Resonance experiments to create a self-validating system of analysis.

Molecular Identity and Foundational Data

Before delving into complex spectral analysis, establishing the basic molecular properties is paramount. This information serves as the fundamental basis for all subsequent interpretations.

-

Molecular Formula: C₈H₇NO₄[1]

-

Molecular Weight: 181.145 g/mol [1]

-

Synonyms: 6-Nitro-1,3-benzodioxan, 6-Nitro-4H-1,3-benzodioxin[1][2]

This data is the first checkpoint, primarily validated by high-resolution mass spectrometry.

The Analytical Workflow: A Multi-Technique Approach

The elucidation process follows a logical progression, where each step provides a layer of information that is confirmed and expanded upon by the next. This integrated approach ensures the highest level of confidence in the final structural assignment.

Caption: Logical workflow for the .

Mass Spectrometry (MS): Defining the Molecular Boundaries

Expertise & Experience: Mass spectrometry is the first-line technique. Its primary role is to confirm the molecular weight, which in turn validates the molecular formula. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is essential.[3] It provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition, thereby distinguishing C₈H₇NO₄ from other potential formulas with the same nominal mass.

Experimental Protocol: High-Resolution ESI-MS

-

Sample Preparation: Dissolve a small quantity (~1 mg) of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Ionization Mode: Positive ion mode is typically effective, looking for the protonated molecule [M+H]⁺.

-

Data Acquisition: Infuse the sample solution directly into the source. Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

Analysis: Identify the peak corresponding to [M+H]⁺. For 6-nitro-4H-1,3-benzodioxine, this would be at m/z 182.0448 (calculated for C₈H₈NO₄⁺). The high-resolution data should match this value within a few parts per million (ppm).

Trustworthiness: The fragmentation pattern provides a secondary check. While complex, expected fragments would include the loss of the nitro group (M - NO₂) or cleavages within the dioxine ring, offering further confidence in the assigned structure.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[4][5] For 6-nitro-4H-1,3-benzodioxine, the most diagnostically significant absorptions are those from the nitro group, the ether linkages, and the aromatic ring. The presence of these specific bands provides strong, direct evidence for key components of the structure.

Experimental Protocol: FTIR (KBr Pellet)

-

Sample Preparation: Mix ~1-2 mg of the dry sample with ~100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to create a fine, homogeneous powder.

-

Pellet Formation: Press the powder in a die under high pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Scan: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background scan of the empty sample holder should be performed first.

-

Analysis: Identify the characteristic absorption bands.

Data Presentation: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~1525 & ~1350 | Strong | Asymmetric & Symmetric NO₂ Stretch | Characteristic strong absorptions confirming the nitro group.[6] |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | Indicates the presence of a benzene ring. |

| ~2950-2850 | Medium-Weak | Aliphatic C-H Stretch | Corresponds to the two CH₂ groups in the dioxine ring. |

| ~1600 & ~1475 | Medium | Aromatic C=C Stretch | Further evidence of the aromatic ring. |

| ~1250-1050 | Strong | C-O-C (Ether) Stretch | Confirms the ether linkages within the dioxine ring.[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Experience: NMR is the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework.[4][5] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum reveals the number of different proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their neighboring protons (multiplicity).

¹³C NMR: Carbon Skeleton Mapping

The ¹³C NMR spectrum shows the number of unique carbon environments. The chemical shifts indicate the type of carbon (aliphatic, aromatic, attached to electronegative atoms).

Data Presentation: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~8.0 - 7.0 | m | 3H | H-5, H-7, H-8 |

| Dioxine | ~5.3 | s | 2H | O-CH₂-O (H-2) |

| Dioxine | ~4.9 | s | 2H | Ar-CH₂-O (H-4) |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Aromatic | ~150 | C-NO₂ |

| Aromatic | ~145 | C-O |

| Aromatic | ~125-115 | Aromatic CH |

| Aromatic | ~120 | Aromatic C-C |

| Dioxine | ~95 | O-C H₂-O (C-2) |

| Dioxine | ~65 | Ar-C H₂-O (C-4) |

Note: Precise chemical shifts can vary based on solvent and concentration. These predictions are based on data from similar benzodioxane and nitroaromatic structures.[3][7][8][9]

2D NMR: Connecting the Pieces

Trustworthiness: 1D NMR alone can be ambiguous. 2D NMR experiments are the key to a self-validating system, as they provide direct evidence of atom-to-atom connectivity.

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled (typically on adjacent carbons). For this molecule, it would primarily confirm the coupling between the aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This is a critical experiment that maps each proton directly to the carbon atom it is attached to. It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most important experiment for piecing together the final structure. It shows correlations between protons and carbons that are 2-3 bonds away. Key correlations to look for would be:

-

From the H-4 methylene protons to the aromatic carbons C-4a, C-5, and C-8a, confirming the fusion of the dioxine and benzene rings.

-

From the aromatic protons (H-5, H-7, H-8) to their neighboring carbons, which definitively places the nitro group at the C-6 position. For instance, the lack of a proton signal that correlates to three adjacent aromatic carbons is strong evidence for substitution at that position.

-

Caption: Diagram of key 2- and 3-bond HMBC correlations confirming the structure.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 2D experiments.

-

1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Ensure adequate resolution and signal-to-noise.

-

2D Spectra Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse programs provided by the spectrometer manufacturer. Optimize acquisition and processing parameters for the specific sample.

-

Data Analysis: Use NMR processing software to analyze the 1D and 2D spectra, identifying cross-peaks to build the connectivity map of the molecule.

Conclusion

The is achieved not by a single measurement, but by the logical and systematic integration of data from multiple, complementary analytical techniques. The process begins with mass spectrometry to establish the molecular formula, is supported by IR spectroscopy to identify key functional groups, and is definitively concluded with a comprehensive suite of 1D and 2D NMR experiments to map the precise atomic connectivity. This multi-faceted approach represents a self-validating system, providing the high degree of certainty required for advanced research and development.

References

-

Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

-

Alishala, A. (2015). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 8(4), 743-747. [Link]

-

Panicker, C. Y., Varghese, H. T., & Mary, Y. S. (2012). FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole. Oriental Journal of Chemistry, 28(2), 1037-1041. [Link]

-

NIST Chemistry WebBook. (n.d.). 1,4-Benzodioxin, 2,3-dihydro-6-nitro-. SRD 69. National Institute of Standards and Technology. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. 6-Nitro-1,3-benzodioxane | CymitQuimica [cymitquimica.com]

- 2. 6-Nitro-1,3-benzodioxane | LGC Standards [lgcstandards.com]

- 3. scirp.org [scirp.org]

- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 5. jchps.com [jchps.com]

- 6. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole – Oriental Journal of Chemistry [orientjchem.org]

- 7. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 8. scholarworks.sfasu.edu [scholarworks.sfasu.edu]

- 9. organicchemistrydata.org [organicchemistrydata.org]

6-nitro-4H-1,3-benzodioxine molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 6-nitro-4H-1,3-benzodioxine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-nitro-4H-1,3-benzodioxine scaffold represents a key heterocyclic motif whose physicochemical properties are significantly modulated by the interplay between the fused aromatic ring, the flexible dioxine heterocycle, and the electron-withdrawing nitro group. A profound understanding of its three-dimensional structure and conformational dynamics is paramount for applications in medicinal chemistry and materials science, where molecular geometry dictates biological activity and material properties. This guide provides a comprehensive exploration of the structural and conformational landscape of 6-nitro-4H-1,3-benzodioxine, synthesizing principles from spectroscopic analysis, X-ray crystallography, and computational chemistry. We present not just data, but the underlying scientific rationale for the experimental and computational workflows used to characterize such molecules, offering field-proven insights for professionals in drug development and chemical research.

Introduction: The Significance of the Benzodioxine Scaffold

The 4H-1,3-benzodioxine core is a privileged heterocyclic structure consisting of a benzene ring fused to a six-membered dioxine ring.[1] This scaffold is a constituent of numerous biologically active molecules and functional materials. The introduction of a nitro (-NO₂) group at the 6-position of the benzene ring dramatically alters the molecule's electronic profile and steric properties. The strong electron-withdrawing nature of the nitro group influences the aromatic system's reactivity and modulates intermolecular interactions, which is a critical consideration in drug design for establishing specific binding with biological targets.[2]

Understanding the precise molecular architecture—bond lengths, bond angles, and torsional angles—along with the molecule's preferred shapes, or conformations, is a prerequisite for rational drug design and structure-activity relationship (SAR) studies. This guide delineates the authoritative methods for elucidating this crucial information for 6-nitro-4H-1,3-benzodioxine.

Elucidation of the Molecular Structure

Determining the definitive covalent framework of 6-nitro-4H-1,3-benzodioxine requires a multi-faceted analytical approach, combining spectroscopic methods for preliminary characterization with the "gold standard" of single-crystal X-ray diffraction for unambiguous structural assignment.

Spectroscopic Characterization: The First Fingerprint

Spectroscopic techniques provide the initial, essential evidence for the molecule's chemical structure. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) confirms the connectivity and functional groups.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework. Based on analyses of analogous structures like 1,3-benzodioxole and various nitroaromatic compounds, a predictive NMR analysis for 6-nitro-4H-1,3-benzodioxine (in CDCl₃) can be established.[3][4][5]

-

¹H NMR Analysis:

-

Aromatic Protons: The protons on the substituted benzene ring will appear as a complex multiplet system in the downfield region (typically δ 7.0-8.5 ppm). The strong deshielding effect of the nitro group will shift the proton ortho to it furthest downfield.

-

Dioxine Protons: The methylene protons of the dioxine ring (O-CH₂-O and Ar-CH₂) are diastereotopic and will exhibit distinct chemical shifts, likely appearing as singlets or closely coupled systems around δ 4.5-5.5 ppm.[6]

-

-

¹³C NMR Analysis:

-

Aromatic Carbons: The carbon bearing the nitro group (C6) will be significantly deshielded. The other aromatic carbons will appear in the typical δ 110-150 ppm range.

-

Dioxine Carbons: The methylene carbons will be found in the δ 60-100 ppm region.

-

Table 1: Predicted NMR Chemical Shifts for 6-nitro-4H-1,3-benzodioxine

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Causality |

| Aromatic CH (ortho to NO₂) | ~8.1-8.3 | ~120-125 | Strong deshielding from adjacent electron-withdrawing NO₂ group. |

| Aromatic CH (other) | ~7.2-7.8 | ~115-130 | Standard aromatic region, influenced by dioxine ring fusion. |

| Aromatic C-NO₂ | - | ~145-150 | Direct attachment to the highly electronegative nitro group. |

| O-CH₂-Ar | ~5.0-5.2 | ~65-70 | Methylene adjacent to both the aromatic ring and an oxygen atom. |

| O-CH₂-O | ~5.5-5.8 | ~90-95 | Acetal-like methylene carbon, highly deshielded by two oxygens. |

2.1.2. Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

-

N-O Stretching: The nitro group will exhibit two strong, characteristic absorption bands: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

-

C-O Stretching: Strong bands corresponding to the C-O-C ether linkages of the dioxine ring will be visible in the 1000-1300 cm⁻¹ region.

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ range confirm the presence of the benzene ring.

Single-Crystal X-ray Crystallography: The Definitive Structure

While spectroscopy confirms connectivity, only single-crystal X-ray crystallography can provide the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the planarity of the ring systems.[7] Although a public crystal structure for 6-nitro-4H-1,3-benzodioxine is not available, the methodology for its determination is well-established and provides the most trustworthy structural data.[8][9]

-

Crystal Growth (Self-Validating Step): High-quality single crystals are paramount. This is typically achieved by slow evaporation of a saturated solution of the compound. The choice of solvent is critical; solvents like ethyl acetate, acetone, or a mixture such as chloroform/cyclohexane are often effective for similar heterocyclic compounds.[8][10] The formation of well-defined, defect-free crystals is the first validation of material purity.

-

Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a pattern of reflections whose intensities and positions are recorded by a detector.[11]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. Computational methods (e.g., direct methods or Patterson functions) are used to solve the "phase problem" and generate an initial electron density map.[11] An atomic model is built into this map and refined using least-squares algorithms to achieve the best fit between the observed diffraction pattern and the one calculated from the model. The final refined structure yields precise atomic coordinates.

Conformational Analysis: Understanding Molecular Flexibility

The non-aromatic dioxine ring of 6-nitro-4H-1,3-benzodioxine is not planar. It adopts puckered conformations to minimize steric strain and torsional strain. The fusion to the rigid benzene ring restricts its flexibility compared to a simple dioxane. The most likely conformations for the six-membered dioxine ring are variations of the half-chair and sofa forms.

Theoretical Basis of Conformation

The conformational landscape of cyclic systems is defined by energy minima (stable conformers) and the transition states that connect them. For substituted dioxanes, the primary conformers are the chair, boat, and twist-boat forms. Due to the fusion with the planar benzene ring, the 4H-1,3-benzodioxine system is constrained. The global energy minimum will correspond to the conformer that best alleviates steric and electronic repulsions. Studies on analogous systems like 5-bromo-5-nitro-1,3-dioxane have shown that chair-like conformers are typically the most stable, but the orientation (axial vs. equatorial) of substituents significantly impacts the relative energies.[12]

Computational Chemistry Workflow

In the absence of direct experimental data (e.g., from variable-temperature NMR), computational quantum chemistry provides a powerful and reliable method for exploring the conformational potential energy surface.

-

Initial Structure Generation: Build the 3D structure of 6-nitro-4H-1,3-benzodioxine. Generate plausible starting geometries for different ring conformations (e.g., half-chair, sofa).

-

Geometry Optimization: Perform full geometry optimization for each starting structure using a robust level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)). This process finds the nearest local energy minimum.

-

Frequency Calculation: For each optimized structure, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer). One imaginary frequency indicates a transition state.

-

Energy Comparison: Compare the calculated electronic energies (corrected for zero-point vibrational energy) of all stable conformers to identify the global minimum—the most stable conformation. The energy differences can be used to calculate the equilibrium population of each conformer at a given temperature.

-

Transition State Search: To understand the dynamics of interconversion between conformers, locate the transition states connecting them using methods like Synchronous Transit-Guided Quasi-Newton (STQN).

The diagram below illustrates the logical workflow for identifying and characterizing stable molecular conformers.

Caption: Computational workflow for conformational analysis.

Synthesis and Characterization Pathway

A plausible synthesis of 6-nitro-4H-1,3-benzodioxine would likely involve the reaction of a suitably substituted phenol with a formaldehyde equivalent. The diagram below outlines a generalized, logical workflow for the synthesis, purification, and structural validation of the target compound.

Caption: Generalized workflow for synthesis and structural validation.

Implications for Drug Development

A precise understanding of the 3D structure and conformational preferences of 6-nitro-4H-1,3-benzodioxine is critical for its potential application in drug development.

-

Structure-Based Drug Design: The crystallographically determined or computationally modeled 3D structure can be used for in silico molecular docking studies to predict how the molecule might bind to a protein target.

-

Pharmacophore Modeling: The defined spatial arrangement of the nitro group, the aromatic ring, and the oxygen atoms of the dioxine ring serves as a pharmacophore that can be optimized to enhance binding affinity and selectivity.

-

ADME Properties: The conformation influences key physicochemical properties like solubility, lipophilicity (logP), and polar surface area, which in turn affect the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug candidate. The nitro group, in particular, can be a site of metabolic reduction, and its steric accessibility, governed by conformation, can influence its metabolic fate.

Conclusion

The structural and conformational analysis of 6-nitro-4H-1,3-benzodioxine is a paradigmatic example of modern chemical characterization. It relies on a synergistic combination of spectroscopic methods to define chemical identity, X-ray crystallography to establish definitive solid-state structure, and computational modeling to explore the dynamic conformational landscape. For scientists in drug discovery and materials research, mastering these principles and their underlying causality is not merely an academic exercise; it is the foundational requirement for the rational design of novel molecules with desired functions and properties.

References

[8] Zhurova, E. A., et al. (2021). Convenient Preparation, Thermal Properties and X-ray Structure Determination of 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD): A Promising High-Energy-Density Material. Molecules, 26(11), 3321. Available at: [Link]

[1] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67490, 4H-1,3-Benzodioxin. Retrieved from [Link]

[10] Malinowski, S. T., & Jamrógiewicz, M. (2014). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Journal of Chemical Crystallography, 44(9), 461-465. Available at: [Link]

[7] Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

[13] Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Available at: [Link]

[3] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75798, 5-Nitro-1,3-benzodioxole. Retrieved from [Link]

[11] The Protein Data Bank. (2021). Understanding x-ray crystallography structures. Retrieved from [Link]

[2] Lu, Y., et al. (2014). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. ACS Omega, 4(1), 1438-1445. Available at: [Link]

[4] Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]

[14] ResearchGate. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Retrieved from [Link]

[9] Morales, M. A., et al. (2023). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. International Journal of Molecular Sciences, 24(13), 11037. Available at: [Link]

[6] ResearchGate. (n.d.). 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo.... Retrieved from [Link]

[12] ResearchGate. (2014). Conformational Analysis of 5-Bromo-5-nitro-1,3-dioxane. Retrieved from [Link]

Sources

- 1. 4H-1,3-Benzodioxin | C8H8O2 | CID 67490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3-Benzodioxole, 5-nitro- | C7H5NO4 | CID 75798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 1,3-Benzodioxole(274-09-9) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Determining the Solubility of 6-nitro-4H-1,3-benzodioxine in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on understanding and determining the solubility of 6-nitro-4H-1,3-benzodioxine. Moving beyond a simple recitation of data, this document delves into the foundational principles of solubility, offers detailed experimental protocols for its determination, and explains the scientific rationale behind these methodologies.

Introduction to 6-nitro-4H-1,3-benzodioxine

6-nitro-4H-1,3-benzodioxine is a heterocyclic organic compound with a molecular structure that suggests a degree of polarity due to the presence of the nitro group (NO₂) and the two oxygen atoms within the dioxine ring. The nitro group, being a strong electron-withdrawing group, significantly influences the molecule's electronic properties and, by extension, its interactions with various solvents. Understanding the solubility of this compound is a critical first step in a multitude of research and development applications, including pharmaceutical formulation, reaction chemistry, and analytical method development. While the parent compound, 1,3-benzodioxane, is reported to be readily soluble in all organic solvents and practically insoluble in water, the addition of the nitro functional group necessitates a more detailed and quantitative solubility assessment.[1]

The Theoretical Underpinnings of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in chemistry that governs the solubility of a solute in a solvent.[2] This principle states that substances with similar polarities are more likely to be soluble in one another.

-

Polar Solvents: These solvents, such as water, methanol, and ethanol, have molecules with significant dipole moments. They are effective at dissolving polar solutes, including ionic compounds and organic molecules with polar functional groups like hydroxyl (-OH), carboxyl (-COOH), and amino (-NH₂).

-

Nonpolar Solvents: Solvents like hexane, toluene, and diethyl ether have molecules with low or no dipole moments. They are adept at dissolving nonpolar solutes, which are typically rich in carbon-hydrogen bonds.

-

Aprotic Polar Solvents: A class of solvents, including acetone and acetonitrile, that are polar but do not have acidic protons. They can dissolve a wide range of compounds.[3]

Based on the structure of 6-nitro-4H-1,3-benzodioxine, which contains both a nonpolar benzene ring and polar ether and nitro functional groups, it is expected to exhibit solubility in a range of polar aprotic and some polar protic organic solvents. Its solubility in nonpolar solvents is likely to be more limited.

Quantitative Determination of Solubility: An Experimental Approach

Given the absence of extensive published quantitative solubility data for 6-nitro-4H-1,3-benzodioxine, this section provides a detailed, self-validating experimental protocol for its determination. The equilibrium solubility shake-flask method is a widely accepted and robust technique for this purpose.[4]

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of 6-nitro-4H-1,3-benzodioxine.

Step-by-Step Experimental Protocol

1. Materials and Reagents:

-

Solute: High-purity 6-nitro-4H-1,3-benzodioxine (≥98%).

-

Solvents: A selection of organic solvents with varying polarities (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane).

-

Equipment: Analytical balance, vortex mixer, temperature-controlled shaker/incubator, centrifuge, calibrated micropipettes, volumetric flasks, and vials with screw caps.

-

Analytical Instrument: UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system.

2. Preparation of Standard Solutions (for Calibration Curve):

The causality behind creating a calibration curve is to establish a linear relationship between the concentration of the analyte and its analytical signal (absorbance for UV-Vis or peak area for HPLC). This allows for the accurate quantification of the unknown concentration in the saturated solution.

-

Accurately weigh a small amount of 6-nitro-4H-1,3-benzodioxine and dissolve it in a suitable solvent (one in which it is freely soluble) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.

3. Solubility Determination (Shake-Flask Method):

-

Step 3.1: Addition of Excess Solute: Add an excess amount of solid 6-nitro-4H-1,3-benzodioxine to a series of vials, each containing a known volume (e.g., 2 mL) of the different organic solvents to be tested. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

-

Step 3.2: Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set at a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The choice of a prolonged equilibration time is to ensure that the dissolution process has reached its thermodynamic endpoint.

-

Step 3.3: Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. This step is critical for obtaining a clear supernatant for analysis, free from any solid particles that would interfere with the measurement.

-

Step 3.4: Sample Collection: Carefully withdraw a known volume of the clear supernatant from each vial using a calibrated micropipette.

4. Analysis of Saturated Solutions:

-

Step 4.1: Dilution: Accurately dilute the collected supernatant with a suitable solvent to bring the concentration within the linear range of the calibration curve.

-

Step 4.2: Instrumental Analysis: Analyze the diluted samples using a validated UV-Vis or HPLC method.

-

UV-Vis Spectrophotometry: Measure the absorbance of the diluted samples at the wavelength of maximum absorbance (λmax) for 6-nitro-4H-1,3-benzodioxine.

-

HPLC: Inject the diluted samples into the HPLC system and determine the peak area corresponding to the analyte.

-

-

Step 4.3: Calculation of Solubility: Use the calibration curve to determine the concentration of 6-nitro-4H-1,3-benzodioxine in the diluted samples. Then, factor in the dilution to calculate the concentration in the original saturated supernatant. This value represents the solubility of the compound in that specific solvent at the experimental temperature.

Data Presentation and Interpretation

The quantitative solubility data obtained should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Solubility Data for 6-nitro-4H-1,3-benzodioxine at 25°C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | To be determined | To be determined |

| Toluene | 2.4 | To be determined | To be determined |

| Diethyl Ether | 2.8 | To be determined | To be determined |

| Dichloromethane | 3.1 | To be determined | To be determined |

| Ethyl Acetate | 4.4 | To be determined | To be determined |

| Acetone | 5.1 | To be determined | To be determined |

| Acetonitrile | 5.8 | To be determined | To be determined |

| Ethanol | 4.3 | To be determined | To be determined |

| Methanol | 5.1 | To be determined | To be determined |

| Water | 10.2 | Expected to be low | Expected to be low |

The results should be interpreted in the context of the "like dissolves like" principle. A higher solubility in polar aprotic solvents like acetone and acetonitrile, and potentially in polar protic solvents like ethanol and methanol, would be expected due to the polar nature of the nitro and ether groups. Conversely, lower solubility would be anticipated in nonpolar solvents like hexane.

Conclusion

This technical guide provides a robust framework for the systematic determination of the solubility of 6-nitro-4H-1,3-benzodioxine in a range of organic solvents. By combining a sound theoretical understanding with a detailed and validated experimental protocol, researchers can generate the reliable solubility data that is essential for advancing their work in drug development and chemical synthesis. The emphasis on the causality behind experimental choices ensures that the described methodology is not merely a set of instructions, but a self-validating system for producing high-quality scientific data.

References

-

Experiment: Solubility of Organic & Inorganic Compounds. Link

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Link

-

solubility experimental methods.pptx - Slideshare. Link

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Link

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Link

-

(6-nitro-4H-1,3-benzodioxin-8-yl)methyl 4-(1,3-benzothiazol-2-yl)butanoate - Echemi. Link

-

chemistry-and-pharmacology-of-benzodioxanes.pdf - TSI Journals. Link

-

Which is the best organic solvent for nitrophenol solubility and extraction? - ResearchGate. Link

Sources

An In-Depth Technical Guide to 6-Nitro-4H-1,3-benzodioxine: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-nitro-4H-1,3-benzodioxine, a nitro-substituted heterocyclic compound. The guide delves into the historical context of its discovery, details its synthesis, outlines its physicochemical properties, and explores its contemporary applications in research and development. This document serves as a critical resource for scientists and professionals working with benzodioxane scaffolds and nitroaromatic compounds, offering both foundational knowledge and practical insights.

Introduction: The Significance of the Benzodioxane Scaffold

The 1,3-benzodioxane ring system is a privileged scaffold in medicinal chemistry and materials science. Its rigid, yet conformationally adaptable, structure provides a unique three-dimensional arrangement for appended functional groups, enabling precise interactions with biological targets. The introduction of a nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic properties of the benzodioxane core, influencing its reactivity, potential biological activity, and spectroscopic characteristics. 6-Nitro-4H-1,3-benzodioxine stands as a fundamental example of this class of compounds, serving as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Discovery and Historical Context

The genesis of 6-nitro-4H-1,3-benzodioxine is rooted in the early 20th-century exploration of condensation reactions. The foundational work on the synthesis of substituted 1,3-benzodioxanes was pioneered by Borsche and Berkhout. In their 1904 publication, they described the acid-catalyzed condensation of phenols with aldehydes as a common method for preparing these heterocyclic systems.

Specifically, the synthesis of 6-nitro-1,3-benzodioxane was achieved through the condensation of p-nitrophenol with formaldehyde.[1] This reaction laid the groundwork for accessing a variety of substituted benzodioxanes, including the nitro derivative that is the focus of this guide. The initial discovery was driven by the fundamental interest in the reactivity of phenols and aldehydes and the desire to create novel heterocyclic structures. The full scope of the utility of 6-nitro-4H-1,3-benzodioxine and its derivatives would not be realized until decades later with the advancement of medicinal chemistry and drug discovery.

Synthesis of 6-Nitro-4H-1,3-benzodioxine

The most direct and historically significant method for the synthesis of 6-nitro-4H-1,3-benzodioxine remains the acid-catalyzed condensation of 4-nitrophenol with a formaldehyde source. This electrophilic aromatic substitution reaction proceeds via the formation of a hydroxymethyl intermediate from the phenol, which then undergoes intramolecular cyclization.

General Reaction Scheme

Caption: General reaction for the synthesis of 6-nitro-4H-1,3-benzodioxine.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from the classical Borsche and Berkhout method and general knowledge of similar reactions.

Materials:

-

4-Nitrophenol

-

Formaldehyde (37% solution in water, formalin)

-

Concentrated Sulfuric Acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol in an excess of 37% formaldehyde solution.

-